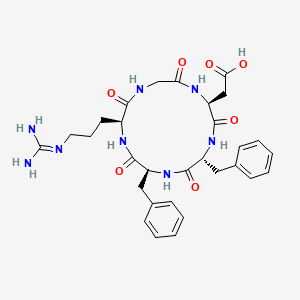

c(RGDfF)

Description

c(RGDfF) is a cyclic pentapeptide with the sequence cyclo(Arg-Gly-Asp-D-Phe-Phe). Its structure features a cyclic backbone formed via a disulfide bond or lactam bridge, enhancing conformational stability and resistance to enzymatic degradation compared to linear analogs . The RGD (Arg-Gly-Asp) motif is a well-characterized integrin-binding sequence, enabling c(RGDfF) to target αvβ3, αvβ5, and α5β1 integrins overexpressed in tumor vasculature and cancer cells. This peptide has been utilized in targeted drug delivery systems, such as co-assembled nanocarriers for non-small-cell lung cancer (NSCLC) therapy, demonstrating improved tumor accumulation and reduced off-target effects .

Properties

Molecular Formula |

C30H38N8O7 |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C30H38N8O7/c31-30(32)33-13-7-12-20-26(42)34-17-24(39)35-23(16-25(40)41)29(45)38-22(15-19-10-5-2-6-11-19)28(44)37-21(27(43)36-20)14-18-8-3-1-4-9-18/h1-6,8-11,20-23H,7,12-17H2,(H,34,42)(H,35,39)(H,36,43)(H,37,44)(H,38,45)(H,40,41)(H4,31,32,33)/t20-,21-,22+,23-/m0/s1 |

InChI Key |

VYLBOUQMYNRGBR-GPJHCHHRSA-N |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “C(RGDfF)” typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The cyclization of the linear peptide is achieved through head-to-tail cyclization, often using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the cyclic structure .

Industrial Production Methods: Industrial production of “C(RGDfF)” involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of high-efficiency resins and optimized reaction conditions ensures high yield and purity of the final product. The cyclic peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: “C(RGDfF)” undergoes various chemical reactions, including:

Oxidation: The phenylalanine residues can undergo oxidation to form quinone derivatives.

Reduction: The disulfide bonds, if present, can be reduced to thiol groups.

Substitution: The amino acid residues can be modified through substitution reactions to introduce functional groups for specific applications.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Various reagents such as N-hydroxysuccinimide (NHS) esters for amine modification.

Major Products:

Oxidation: Quinone derivatives of phenylalanine.

Reduction: Thiol-containing peptides.

Substitution: Functionalized peptides with specific chemical groups.

Scientific Research Applications

“C(RGDfF)” has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex peptide-based structures.

Biology: Serves as a ligand for integrin receptors, facilitating studies on cell adhesion and migration.

Medicine: Employed in targeted drug delivery systems, particularly for cancer therapy, due to its ability to bind to integrin receptors on tumor cells.

Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion and tissue engineering

Mechanism of Action

The mechanism of action of “C(RGDfF)” involves its binding to integrin receptors, particularly alphaVbeta3 integrin. This binding triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and survival. The cyclic structure of “C(RGDfF)” enhances its binding affinity and specificity for integrin receptors, making it a potent tool for modulating cellular functions .

Comparison with Similar Compounds

Structural Features

| Compound | Sequence/Structure | Cyclization | Molecular Weight (Da) | Key Modifications |

|---|---|---|---|---|

| c(RGDfF) | cyclo(Arg-Gly-Asp-D-Phe-Phe) | Lactam | ~660 | D-Phe substitution, dual Phe |

| Linear RGD | Arg-Gly-Asp | None | ~390 | N/A |

| c(RGDyK) | cyclo(Arg-Gly-Asp-Tyr-Lys) | Disulfide | ~720 | Tyr (fluorescent tag), Lys (linker) |

| Cilengitide | cyclo(Arg-Gly-Asp-D-Phe-NMeVal) | Lactam | ~588 | N-methylvaline, optimized αvβ3 binding |

Key Insights :

- Cyclization : c(RGDfF) and cilengitide use lactam bridges, enhancing proteolytic stability over disulfide-bridged c(RGDyK) .

- Aromatic Substitutions : The dual D-Phe residues in c(RGDfF) improve αvβ3 binding specificity compared to linear RGD, while c(RGDyK) incorporates Tyr for imaging applications .

Binding Affinity and Selectivity

| Compound | αvβ3 Integrin (Ki, nM) | αvβ5 Integrin (Ki, nM) | α5β1 Integrin (Ki, nM) | Selectivity Profile |

|---|---|---|---|---|

| c(RGDfF) | 1.2 ± 0.3 | 8.5 ± 1.1 | 12.4 ± 2.3 | High αvβ3 selectivity |

| Linear RGD | 120 ± 15 | >1000 | >1000 | Low specificity |

| Cilengitide | 0.6 ± 0.1 | 5.8 ± 0.9 | 9.3 ± 1.5 | Broad αvβ3/αvβ5 affinity |

Research Findings :

Pharmacokinetics and Stability

| Compound | Plasma Half-Life (h) | Solubility (mg/mL) | Proteolytic Resistance |

|---|---|---|---|

| c(RGDfF) | 4.8 ± 0.5 | 0.8 | High (lactam bridge) |

| Linear RGD | 0.3 ± 0.1 | 12.5 | Low |

| c(RGDyK) | 2.1 ± 0.3 | 1.2 | Moderate (disulfide) |

Key Observations :

- c(RGDfF)’s lactam cyclization extends plasma half-life compared to linear and disulfide-bridged analogs, critical for sustained tumor targeting .

- Lower solubility of c(RGDfF) (0.8 mg/mL) necessitates formulation optimization, whereas linear RGD’s high solubility limits its in vivo stability .

Therapeutic Efficacy and Clinical Relevance

Preclinical Studies

- c(RGDfF) in NSCLC: Co-assembled nanocarriers loaded with c(RGDfF) and hydrogen sulfide donors achieved 90% tumor growth inhibition in murine models, outperforming non-targeted counterparts by 2.5-fold .

- 8.8 months), attributed to redundant integrin signaling pathways .

Clinical Challenges

- Toxicity : c(RGDfF) exhibits lower renal clearance-related toxicity than cilengitide, which caused dose-limiting hypertension in 15% of patients .

- Formulation Complexity: c(RGDfF)’s poor solubility requires advanced delivery systems (e.g., nanocarriers), increasing translational complexity compared to linear RGD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.